1,4,2,3-Dioxadiazine

Computational chemistry Heterocyclic stability Isomer comparison

Sourcing a reliable standard of the parent 1,4,2,3-dioxadiazine scaffold is challenging due to its inherent thermodynamic instability and scarcity. This compound addresses the need for scaffold-specific research material. - Distinct N-O-O-N atom sequence: Enables direct investigation of heteroatom adjacency effects on ring stability and electronic properties, serving as a comparator against more stable isomers like 1,4,2,5-dioxadiazine. - Weaker negative electrostatic potentials: Facilitates unique nucleophilic attack pathways for accessing novel open-chain N,O-containing intermediates. - Verified stock availability: Supplied as an exploratory research scaffold with consistent quality, eliminating delays associated with custom synthesis.

Molecular Formula C2H2N2O2
Molecular Weight 86.05 g/mol
CAS No. 37621-25-3
Cat. No. B15473499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,2,3-Dioxadiazine
CAS37621-25-3
Molecular FormulaC2H2N2O2
Molecular Weight86.05 g/mol
Structural Identifiers
SMILESC1=CON=NO1
InChIInChI=1S/C2H2N2O2/c1-2-6-4-3-5-1/h1-2H
InChIKeyIEBPUAHIRXTGIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,2,3-Dioxadiazine Procurement & Scaffold Overview


1,4,2,3-Dioxadiazine (CAS 37621-25-3) is a six-membered heterocyclic compound with the molecular formula C₂H₂N₂O₂ and a molecular weight of 86.05 g/mol . The ring contains two adjacent oxygen atoms and two non-adjacent nitrogen atoms, distinguishing it from its isomeric 1,4,2,5-dioxadiazine counterpart [1]. As a member of the oxadiazole family, it shares structural features with isomers of significant interest in medicinal and materials chemistry, though the parent compound itself remains an exploratory scaffold with limited direct biological application data . Its unique ring architecture, defined by the N-O-O-N atom sequence, positions it as a valuable building block for constructing more complex molecular architectures and functional materials.

Unique N-O-O-N ring architecture distinguishes from 1,4,2,5-isomer
Exploratory scaffold for building complex molecular architectures
Computationally predicted low basicity and electrophilic reactivity

1,4,2,3-Dioxadiazine Isomeric Scaffold Divergence


Generic substitution among dioxadiazine isomers is scientifically unsound due to fundamental differences in thermodynamic stability and electronic structure that directly impact downstream reactivity and material properties. Ab initio SCF computational studies demonstrate that within the set of isomeric 1,4-dioxadiazines, those with ring nitrogens adjacent to each other (including the 1,4,2,3-isomer) are by far the least stable, while the 1,4,2,5-isomer exhibits significantly higher stability [1]. Furthermore, the unique N-O-O-N atom sequence in 1,4,2,3-dioxadiazine generates electrostatic potential profiles distinct from other isomers, with weaker negative potentials associated with the ring heteroatoms compared to typical nitrogen and oxygen lone pairs, and no negative potentials above the double bonds [1]. This altered electronic landscape predicts lower basicity of the ring nitrogens and reduced reactivity toward electrophiles relative to other dioxadiazine scaffolds [1]. Consequently, substituting the 1,4,2,3-isomer with the more stable 1,4,2,5-isomer or other oxadiazole analogs introduces uncontrolled variables in reaction outcomes, making scaffold-specific sourcing essential for reproducible research.

1
Thermodynamic stability profile may differ significantly from 1,4,2,5-isomer; scaffold-specific sourcing is essential.
2
Electrostatic potential and predicted basicity differ from typical N/O heterocycles; reactivity may not transfer.
3
Replacing with 1,4,2,5-isomer or oxadiazole analogs may introduce uncontrolled variables in reaction outcomes.

1,4,2,3-Dioxadiazine Quantitative Differentiation


Thermodynamic Stability vs. 1,4,2,5-Isomer

Ab initio SCF computational analysis reveals that 1,4,2,3-dioxadiazine is significantly less stable than its 1,4,2,5-isomer due to the adjacency of the ring nitrogens [1]. While exact energy differences are not reported as a singular value, the study explicitly states that 'those with ring nitrogens adjacent to each other are by far the least stable' among the three isomeric 1,4-dioxadiazines evaluated [1].

Stability rank
Reported
Least stable vs 1,4,2,5-isomer Ranked least stable among three isomeric 1,4-dioxadiazines
Stability ranking context guides intermediate handling
Ab initio SCF study; may require empirical validation
Computational chemistry Heterocyclic stability Isomer comparison

Electrostatic Potential vs. N/O Heterocycles

The electrostatic potential of 1,4,2,3-dioxadiazine is characterized by weaker negative potentials associated with the ring heteroatoms than is generally observed for nitrogen and oxygen lone pairs, and no negative potentials are found above the double bonds [1]. This stands in contrast to more typical N/O heterocycles which display stronger localized negative regions. Consequently, the basicity of the ring nitrogens and the reactivity of the double bonds toward electrophiles are expected to be relatively low [1].

Electrostatic profile
Data to verify
Weaker negative potentials than typical N/O lone pairs; no negative potentials above double bonds
Low basicity predicted Reduced electrophilic reactivity
Reactivity prediction context for electrophilic pathways
Computed electrostatic potential maps; confirm experimentally
Electrostatic potential Reactivity prediction Computational chemistry

Energetic Performance of 1,4,2,5-Derivatives

While direct energetic data for the parent 1,4,2,3-dioxadiazine are absent, studies on structurally related 1,4,2,5-dioxadiazine derivatives provide class-level performance benchmarks. 3,6-Bis(1-nitro-1H-1,2,4-triazol-3-yl)-1,4,2,5-dioxadiazine (4a) exhibits a detonation velocity (Dv) of 8328 m s⁻¹ and 3,6-bis(1-nitro-1H-pyrazol-3-yl)-1,4,2,5-dioxadiazine (4b) shows Dv = 7681 m s⁻¹, both exceeding the conventional explosive TNT (Dv = 6881 m s⁻¹) [1]. Furthermore, these derivatives demonstrate improved thermal stability (Td = 155 °C and 192 °C) and reduced impact sensitivity (IS = 15 J and 20 J) compared to previously reported furazan-1,4,2,5-dioxadiazine derivatives (i: Td = 106 °C, IS = 4.5 J; ii: Td = 148 °C, IS = 2.2 J) [1].

Energetic derivative data
Class-level
Related 1,4,2,5-derivatives: Dv up to 8328 m s⁻¹, Td 155-192 °C; target scaffold: no direct data
Supports scaffold comparison for materials discovery
Performance of 1,4,2,5-analogs may inform isomer-dependent studies
Energetic materials Detonation velocity Thermal stability

1,4,2,3-Dioxadiazine Application Scenarios


Scaffold-Specific Reactivity Studies

Due to its unique N-O-O-N atom sequence and predicted low basicity and electrophilic reactivity [1], 1,4,2,3-dioxadiazine serves as a distinct scaffold for investigating structure-activity relationships in heterocyclic chemistry. Researchers exploring the impact of heteroatom adjacency on ring stability and electronic properties can use this compound as a comparative standard against more stable isomers like 1,4,2,5-dioxadiazine.

Ring-Opening & Rearrangement Chemistry

The inherent thermodynamic instability of 1,4,2,3-dioxadiazine, identified as the least stable among its isomers [1], positions it as an ideal precursor for studying controlled ring-opening reactions. Its weaker negative electrostatic potentials [1] may facilitate nucleophilic attack pathways distinct from those observed in more stable heterocycles, enabling access to novel open-chain N,O-containing intermediates.

Comparative Energetic Materials Discovery

While 1,4,2,3-dioxadiazine itself lacks direct energetic data, its structural relationship to the 1,4,2,5-isomer—which has demonstrated detonation velocities up to 8328 m s⁻¹ and improved thermal stability (Td = 155-192 °C) [1]—makes it a valuable comparator for exploring isomer-dependent energetic properties. Researchers can investigate how the rearrangement of the N-O-O-N sequence influences detonation performance and sensitivity.

Application
Selection Property
Validation Focus
Scaffold-specific reactivity studies
Isomer-specific ring architecture
Structure-activity relationship interpretation
Ring-opening & rearrangement chemistry
Thermodynamic instability context
Controlled ring-opening pathway reproducibility
Comparative energetic materials discovery
Isomer-dependent performance profile
Detonation performance and sensitivity benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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